ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)-
Description
ETHANONE, 1-(4-AMINO-5-(p-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)- (CAS: AJI330) is a pyrrole-derived ketone with the molecular formula C₁₃H₁₃ClN₂O and a molecular weight of 248.73 g/mol . Structurally, it features a p-chlorophenyl substituent at the 5-position of the pyrrole ring, an amino group at the 4-position, and a methyl group at the 2-position. The compound is reported as a liquid under standard conditions and is classified as a flammable liquid (DOT Class 3) . Toxicity studies indicate an oral LD₅₀ of 1 g/kg in mice, suggesting moderate acute toxicity .
Properties
CAS No. |
56463-73-1 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
1-[4-amino-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O/c1-7-11(8(2)17)12(15)13(16-7)9-3-5-10(14)6-4-9/h3-6,16H,15H2,1-2H3 |
InChI Key |
OOIDVVFBVRBJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)Cl)N)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and toxicological profiles of pyrrole-based ethanones are highly sensitive to substituent variations. Below is a detailed comparison of AJI330 with its analogs, focusing on structural modifications, physicochemical properties, and toxicity.
Halogen-Substituted Analogs
2.1.1. 1-(4-AMINO-5-(2-CHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AJI300)
- Substituent : 2-chlorophenyl (ortho-chloro).
- Molecular Formula : C₁₃H₁₃ClN₂O.
- Molecular Weight : 248.73 g/mol.
2.1.2. 1-(4-AMINO-5-(3,4-DICHLOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AJM600)
- Substituent : 3,4-dichlorophenyl.
- Molecular Formula : C₁₃H₁₂Cl₂N₂O.
- Molecular Weight : 283.17 g/mol.
- Key Differences: The additional chlorine atom increases molecular weight and lipophilicity, likely enhancing membrane permeability. No LD₅₀ data is available, but dichlorinated aromatics are often associated with higher chronic toxicity .
2.1.3. 1-(4-AMINO-5-(3-FLUOROPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AKC550)
- Substituent : 3-fluorophenyl.
- Molecular Formula : C₁₃H₁₃FN₂O.
- Molecular Weight : 232.28 g/mol.
- Key Differences: Fluorine’s electronegativity may alter electronic distribution, affecting binding interactions. AKC550 is a poison by ingestion and a questionable carcinogen with reported mutagenic data .
Methoxy-Substituted Analogs
2.2.1. 1-(4-AMINO-5-(4-METHOXYPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE
- Substituent : 4-methoxyphenyl.
- Molecular Formula : C₁₄H₁₆N₂O₂.
- Molecular Weight : 244.32 g/mol.
- Key Differences: The methoxy group’s electron-donating nature may enhance solubility but reduce metabolic stability.
Mixed-Substituent Analogs
2.3.1. 1-(4-AMINO-5-(3,4-DIMETHOXYPHENYL)-2-METHYL-1H-PYRROL-3-YL)ETHANONE (AJO800)
- Substituent : 3,4-dimethoxyphenyl.
- Molecular Formula : C₁₅H₁₈N₂O₃.
- Molecular Weight : 274.32 g/mol.
- No toxicity data is available .
Comparative Data Table
Key Trends and Implications
Substituent Effects on Toxicity: Halogenated analogs (e.g., AJI330, AJM600) exhibit higher acute and chronic toxicity compared to methoxy-substituted derivatives, likely due to increased bioaccumulation and metabolic persistence .
Physicochemical Properties :
- Chlorine and fluorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability but reducing solubility .
- Methoxy groups improve solubility but may limit bioavailability due to rapid hepatic metabolism .
Structural-Activity Relationships (SAR): Para-substituted chlorophenyl groups (AJI330) optimize steric and electronic interactions for target binding compared to ortho-substituted analogs (AJI300) .
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